3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the bromination of 3-(trifluoromethyl)phenol to obtain 3-bromo-5-(trifluoromethyl)phenol . This intermediate can then undergo further reactions to introduce the oxopropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with an oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H6BrF3O3 |
---|---|
Molecular Weight |
311.05 g/mol |
IUPAC Name |
3-[3-bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChI Key |
CNSMUYWLRUGQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
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